3-(2-Methylpyridin-3-yl)isoxazol-5-amine
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Overview
Description
3-(2-Methylpyridin-3-yl)isoxazol-5-amine is a heterocyclic compound that features both an isoxazole ring and a pyridine ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-3-yl)isoxazol-5-amine can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs high-yielding, regiospecific, and metal-free synthetic routes. These methods are advantageous due to their lower costs, reduced toxicity, and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-Methylpyridin-3-yl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-3-yl)isoxazol-5-amine
- 3-(2-Fluoropyridin-3-yl)isoxazol-5-amine
- 3-(2-Bromopyridin-3-yl)isoxazol-5-amine
Uniqueness
3-(2-Methylpyridin-3-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the pyridine ring can influence its binding affinity and selectivity towards molecular targets .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3 |
InChI Key |
RTLAWUIWJHADMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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